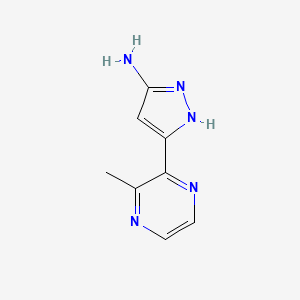

5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine

Description

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a 3-methylpyrazine moiety at position 5 and an amino group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H9N5/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,1H3,(H3,9,12,13) |

InChI Key |

KRLYEUWTAUPHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1C2=CC(=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring . The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions can be carried out using amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings .

Scientific Research Applications

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features

Key Observations :

Key Observations :

Physicochemical Properties

Key Observations :

SAR Trends :

- Aromatic Substituents : Pyrazine and phenyl groups with electron-withdrawing substituents (e.g., CF₃) enhance target binding but may reduce solubility.

- Heterocyclic Moieties : Oxetane () and piperidinyl () groups optimize metabolic stability and solubility.

Biological Activity

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by various studies and findings.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, a review of aminopyrazole-based compounds demonstrated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds similar to this compound have shown IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Case Studies

- In Vitro Studies : A study evaluated a series of pyrazole derivatives for their antiproliferative activity against HT-29 colon and PC-3 prostate cancer cell lines. The compound demonstrated IC50 values of 6.43 µM and 9.83 µM, respectively, comparable to the reference drug Doxorubicin .

- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was confirmed through docking simulations that indicated interactions with the colchicine binding site on tubulin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings

- In Vivo Studies : In studies involving LPS-induced inflammation in mice, certain pyrazole derivatives significantly inhibited TNF-alpha release and reduced microglial activation in the brain . This suggests a promising role for these compounds in treating neuroinflammatory conditions.

- Cellular Studies : Additional research indicated that these compounds could modulate inflammatory pathways by inhibiting MAPK signaling, which is crucial in the inflammatory response .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have been explored due to the rising challenge of antibiotic resistance.

Findings from Recent Research

- Direct Antibacterial Activity : Some pyrazole compounds have shown significant antibacterial activity against Gram-positive bacteria and potential as antibiotic adjuvants against resistant strains like Acinetobacter baumannii. .

- Synergistic Effects : A study identified several pyrazole derivatives that enhanced the efficacy of existing antibiotics when used in combination, suggesting their utility in overcoming resistance mechanisms .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.